2-Dodecanone, 12-fluoro-
Overview
Description
2-Dodecanone, 12-fluoro-: is an organic compound belonging to the class of ketones It is characterized by a twelve-carbon chain with a ketone functional group at the second position and a fluorine atom at the twelfth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dodecanone, 12-fluoro- typically involves the fluorination of 2-Dodecanone. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of 2-Dodecanone, 12-fluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process includes steps such as purification and isolation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Dodecanone, 12-fluoro- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of 2-Dodecanone, 12-fluoro- can yield alcohols or hydrocarbons, depending on the reducing agents and conditions used.
Substitution: The fluorine atom in 2-Dodecanone, 12-fluoro- can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 12-fluoro-dodecanoic acid.
Reduction: Formation of 12-fluoro-dodecanol or 12-fluoro-dodecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: In biological research, 2-Dodecanone, 12-fluoro- is studied for its effects on cellular processes and its potential as a bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: 2-Dodecanone, 12-fluoro- is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Dodecanone, 12-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
2-Dodecanone: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Decanone: A shorter chain analog with different reactivity and applications.
2-Dodecanol: The alcohol derivative with distinct physical and chemical characteristics.
Uniqueness: 2-Dodecanone, 12-fluoro- is unique due to the presence of the fluorine atom, which imparts specific properties such as increased lipophilicity, metabolic stability, and altered reactivity compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
12-fluorododecan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23FO/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHBRNRFQMGLKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208019 | |
Record name | 2-Dodecanone, 12-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593-09-9 | |
Record name | 12-Fluoro-2-dodecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Dodecanone, 12-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Dodecanone, 12-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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